molecular formula C22H34O4 B12366039 (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid

(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid

Cat. No.: B12366039
M. Wt: 362.5 g/mol
InChI Key: DPZIOENSPXELQY-AEDOYBSQSA-N
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Description

(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid is a polyunsaturated fatty acid derivative. It is characterized by the presence of multiple double bonds and hydroxyl groups, which contribute to its unique chemical properties and biological activities. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and its role in biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable polyunsaturated fatty acid precursor.

    Hydroxylation: The introduction of hydroxyl groups at specific positions can be achieved through catalytic hydroxylation reactions. Common catalysts include osmium tetroxide or other transition metal complexes.

    Double Bond Formation: The formation of double bonds at specific positions can be achieved through selective dehydrogenation reactions. This step may require the use of specific reagents and conditions to ensure the desired configuration (Z or E) of the double bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Catalytic Processes: Utilizing efficient catalysts to achieve selective hydroxylation and double bond formation.

    Purification: Employing chromatographic techniques to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acid derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of polyunsaturated fatty acids and their derivatives.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell membrane properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of specialized lubricants and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with specific enzymes and receptors involved in cellular signaling.

    Pathways: It may modulate pathways related to inflammation, cell proliferation, and apoptosis. The presence of hydroxyl groups and double bonds allows it to participate in redox reactions and influence cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxyeicosa-4,10,13,16,19-pentaenoic acid: A similar compound with a shorter carbon chain.

    (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxyhexadeca-4,10,13,16,19-pentaenoic acid: Another similar compound with a different chain length.

Uniqueness

The uniqueness of (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid lies in its specific configuration and the presence of multiple double bonds and hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid

InChI

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21-/m1/s1

InChI Key

DPZIOENSPXELQY-AEDOYBSQSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H](C/C=C\CCC(=O)O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O

Origin of Product

United States

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